Sulfo-SPP sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfo-SPP sodium is a heterobifunctional cross-linking agent known for its thiol-cleavable and membrane-impermeable properties. It is widely used in scientific research, particularly in the field of antibody-drug conjugates (ADCs) due to its ability to form stable linkages with proteins and other biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthetic route typically involves the reaction of a sulfonating agent with the parent compound under controlled conditions to ensure the formation of the desired sulfonated product .
Industrial Production Methods
Industrial production of Sulfo-SPP sodium involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents, controlled reaction temperatures, and purification steps such as crystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfo-SPP sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonate groups to thiol groups.
Substitution: This compound can participate in substitution reactions where the sulfonate group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Sulfo-SPP sodium has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking agent in the synthesis of complex molecules and materials.
Biology: Employed in the modification of proteins and other biomolecules for various studies.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Utilized in the production of specialized materials and chemicals
Wirkmechanismus
Sulfo-SPP sodium exerts its effects through the formation of stable covalent bonds with target molecules. The thiol-cleavable property allows for controlled release of the linked molecules under specific conditions, making it ideal for applications such as drug delivery. The molecular targets and pathways involved include thiol groups on proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Sulfo-SPP sodium is unique due to its thiol-cleavable and membrane-impermeable properties. Similar compounds include:
Sulfo-NHS (N-hydroxysulfosuccinimide): Used for similar cross-linking applications but lacks the thiol-cleavable property.
Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): Another cross-linking agent with different functional groups and reactivity
This compound stands out due to its specific reactivity and stability, making it a valuable tool in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C14H15N2NaO7S3 |
---|---|
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
sodium;2,5-dioxo-1-[4-(pyridin-2-yldisulfanyl)pentanoyloxy]pyrrolidine-3-sulfonate |
InChI |
InChI=1S/C14H16N2O7S3.Na/c1-9(24-25-11-4-2-3-7-15-11)5-6-13(18)23-16-12(17)8-10(14(16)19)26(20,21)22;/h2-4,7,9-10H,5-6,8H2,1H3,(H,20,21,22);/q;+1/p-1 |
InChI-Schlüssel |
BBEYHTSOUCPSMC-UHFFFAOYSA-M |
Kanonische SMILES |
CC(CCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-])SSC2=CC=CC=N2.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.